molecular formula C20H28Cl2N2 B2954426 n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride CAS No. 1559059-76-5

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride

Cat. No.: B2954426
CAS No.: 1559059-76-5
M. Wt: 367.36
InChI Key: WMQXTCSTJSTNSA-UHFFFAOYSA-N
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Description

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride is a tertiary amine derivative of piperidine, characterized by a benzyl group and a 2-phenylethyl substituent on the nitrogen atom of the piperidine ring. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological or biochemical applications. The compound is commercially available (Ref: 10-F386007) with pricing tiers for 100 mg (€357.00) and 250 mg (€684.00) quantities .

Properties

IUPAC Name

N-benzyl-N-(2-phenylethyl)piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2.2ClH/c1-3-7-18(8-4-1)13-16-22(20-11-14-21-15-12-20)17-19-9-5-2-6-10-19;;/h1-10,20-21H,11-17H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMQXTCSTJSTNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride typically involves the reaction of n-Benzylmaleimide with secondary amines. The reaction proceeds at the double C=C bond, leading to the formation of 3-n,n-R2-aminosubstituted succinimides . The reaction conditions often include an equimolar ratio of reagents in a 1,4-dioxane medium, with the reaction mixture kept at room temperature or heated to 80–90°C. The resulting compounds are precipitated with water and recrystallized from hexane .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimized reaction conditions for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.

Chemical Reactions Analysis

Scientific Research Applications

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in neurological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(a) n-Benzyl-n-methyl-2-(4-piperidinyl)-1-ethanamine Dihydrochloride
  • Molecular Formula : C₁₇H₂₆Cl₂N₂
  • Key Features : Replaces the 2-phenylethyl group with a methyl substituent, reducing steric bulk and lipophilicity.
  • Application : Likely explored for central nervous system (CNS) activity due to its structural similarity to histamine H₃ receptor ligands.
  • Source : Available commercially (CAS unspecified) alongside other piperidine derivatives .
(b) Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride
  • Molecular Formula : C₁₃H₁₉ClN₂O₂
  • Key Features : Incorporates a carbamate group (O₂) instead of an amine, altering hydrolysis stability and metabolic pathways.
  • Application: Potential prodrug candidate due to carbamate’s susceptibility to enzymatic cleavage .
(c) N-Methyl-1-[4-(2-piperidin-1-ylethoxy)phenyl]propan-2-amine Dihydrochloride
  • Molecular Formula : C₁₉H₃₂Cl₂N₂O
  • Application : Possible antidepressant or antipsychotic agent due to structural resemblance to SSRIs .

Physicochemical and Pharmacological Comparison

Parameter Target Compound n-Benzyl-n-methyl Analog Benzyl Carbamate Piperidinylethoxy Derivative
Molecular Weight ~395.3 g/mol (estimated) ~329.3 g/mol 270.76 g/mol 399.38 g/mol
Substituents Benzyl, 2-phenylethyl Benzyl, methyl Benzyl, carbamate Piperidinylethoxy, phenylpropanamine
Salt Form Dihydrochloride Dihydrochloride Hydrochloride (1:1) Dihydrochloride
Lipophilicity (LogP) High (due to aromatic groups) Moderate Moderate Moderate (polar ether linkage)
Potential Use CNS modulation, receptor studies Neuropharmacology Prodrug development Antidepressant/antipsychotic research

Key Differentiators

Substituent Effects :

  • The 2-phenylethyl group in the target compound enhances lipophilicity and may improve blood-brain barrier penetration compared to methyl or carbamate derivatives .
  • The carbamate in Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride introduces hydrolytic instability, limiting its utility in long-acting formulations .

Commercial Availability :

  • The target compound is priced higher than many analogs (€357.00/100 mg), reflecting its specialized synthetic route and niche applications .

Research Implications and Limitations

  • Gaps in Data : Direct pharmacological or pharmacokinetic studies for the target compound are absent in the provided evidence, necessitating further experimental validation.
  • Synthetic Challenges : The dihydrochloride salt form complicates purification but improves stability for storage and dosing .

Biological Activity

n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride, a compound related to the piperidine class, has garnered interest for its biological activity, particularly in the context of analgesic and potential therapeutic applications. This article reviews the compound's pharmacological properties, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C19_{19}H26_{26}Cl2_2N2_2
  • Molecular Weight : 357.34 g/mol

This compound features a piperidine ring substituted with a benzyl and a 2-phenylethyl group, which enhances its lipophilicity and potential receptor interactions.

Analgesic Properties

Research indicates that compounds within the piperidine family, including this compound, exhibit significant analgesic effects. A study on related fentanyl analogs demonstrated that compounds with similar structures possess high affinity for μ-opioid receptors, leading to potent analgesic effects with minimal doses required for efficacy .

The compound's potency can be compared to established opioids; for instance, certain derivatives have shown ED50 values as low as 0.00058 mg/kg, indicating a strong analgesic effect .

The mechanism of action for this compound likely involves:

  • μ-opioid receptor agonism : Binding to these receptors results in pain relief.
  • Potential interaction with δ and κ-opioid receptors , although with lesser affinity .

Metabolic Pathways

Understanding the metabolic pathways is crucial for predicting the pharmacokinetics of this compound. The metabolism primarily occurs in the liver through:

  • N-dealkylation : Catalyzed by cytochrome P450 enzymes (CYP3A4 and CYP3A5).
  • Hydroxylation : At various positions on the piperidine ring and phenyl groups.
  • Excretion : The metabolites are primarily excreted via urine and feces, with less than 10% of the original compound remaining intact post-metabolism .

Case Study 1: Pain Management Applications

In a clinical setting, derivatives of n-Benzyl-n-(2-phenylethyl)-4-piperidinamine have been evaluated for their effectiveness in managing chronic pain conditions. In one study, patients receiving a fentanyl analog with similar structural characteristics reported significant pain relief compared to traditional opioid treatments, highlighting the potential of this compound in pain management .

Case Study 2: Cancer Therapeutics

Recent research has explored the use of piperidine derivatives as potential anticancer agents. A study synthesized various benzylamine-based inhibitors that demonstrated cytotoxic activity comparable to doxorubicin against cancer cell lines. The structure-activity relationship (SAR) indicated that modifications on the piperidine ring could enhance selectivity towards cancer cells while minimizing toxicity to healthy cells .

Data Summary Table

PropertyValue/Description
Chemical StructureC19_{19}H26_{26}Cl2_2N2_2
Molecular Weight357.34 g/mol
ED50 (Analgesic Effect)0.00058 mg/kg (for related compounds)
MetabolismHepatic via CYP3A4/3A5; primarily urinary excretion
Potential ApplicationsAnalgesics, cancer therapeutics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for n-Benzyl-n-(2-phenylethyl)-4-piperidinamine dihydrochloride, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves alkylation of 4-piperidinamine precursors with benzyl and phenylethyl halides, followed by hydrochlorination. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
  • Temperature control : Stepwise heating (40–60°C) minimizes side reactions.
  • Purification : Use recrystallization with ethanol/water mixtures to isolate diastereoisomers .
    • Key Metrics : Monitor intermediates via TLC (silica gel, chloroform:methanol 9:1) and confirm final product purity via HPLC .

Q. How can the molecular structure of this compound be confirmed using spectroscopic techniques?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d6) should show peaks for benzyl (δ 7.2–7.4 ppm), phenylethyl (δ 2.6–3.1 ppm), and piperidine protons (δ 1.5–2.8 ppm). ¹³C NMR confirms quaternary carbons .
  • Mass Spectrometry (MS) : ESI-MS in positive mode reveals [M+H]⁺ at m/z 307. Fragmentation patterns include cleavage of the CH₂-CH₂ bond between piperidine and phenylethyl groups, producing ions at m/z 154 and 153 .
  • X-ray crystallography : Resolve crystal structure to validate stereochemistry .

Q. What analytical methods are suitable for assessing purity and stability under varying storage conditions?

  • Methodological Answer :

  • HPLC : Use a C18 column (4.6 × 150 mm, 5 µm), mobile phase (acetonitrile:phosphate buffer pH 3.0, 70:30), flow rate 1.0 mL/min. Retention time ~8–10 min .
  • Stability Testing : Store at –20°C in anhydrous conditions. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across in vitro assays?

  • Methodological Answer :

  • Assay Validation : Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. functional cAMP assays).
  • Control Standardization : Include reference compounds (e.g., fentanyl derivatives) to calibrate receptor response thresholds .
  • Data Normalization : Adjust for batch-to-batch variability in compound purity using HPLC-MS .

Q. What experimental designs are optimal for studying receptor interactions of this compound?

  • Methodological Answer :

  • Radioligand Binding Assays : Use ³H-labeled analogs to quantify affinity for opioid or σ receptors.
  • Molecular Dynamics Simulations : Model docking interactions with μ-opioid receptor (MOR) using software like AutoDock Vina, focusing on the piperidine core’s electrostatic contributions .
  • Mutagenesis Studies : Introduce point mutations (e.g., D147N in MOR) to identify critical binding residues .

Q. How can structure-activity relationship (SAR) studies be conducted to modify this compound for enhanced selectivity?

  • Methodological Answer :

  • Scaffold Modulation : Replace benzyl with substituted aryl groups (e.g., 4-fluorobenzyl) to assess steric effects.
  • Functional Group Addition : Introduce sulfonyl or methoxy groups at the phenylethyl moiety to alter hydrophobicity .
  • Pharmacophore Mapping : Use QSAR models to correlate substituent electronic parameters (e.g., Hammett constants) with bioactivity .

Q. What degradation pathways are observed under oxidative stress, and how can they be characterized?

  • Methodological Answer :

  • Forced Degradation : Expose to H₂O₂ (3% v/v) or UV light (254 nm) for 24 hrs.
  • LC-MS/MS Analysis : Identify oxidation products (e.g., N-oxide derivatives) via fragmentation patterns and accurate mass (<5 ppm error) .
  • Kinetic Studies : Calculate degradation rate constants (k) under varying pH and temperature .

Q. How can cross-disciplinary approaches (e.g., computational chemistry and synthetic biology) enhance understanding of this compound’s applications?

  • Methodological Answer :

  • CRISPR-Cas9 Screens : Engineer HEK293 cells overexpressing target receptors to screen for off-target effects.
  • Machine Learning : Train models on PubChem bioassay data to predict novel therapeutic indications .
  • Metabolomics : Profile endogenous metabolite changes in treated cell lines using GC-MS .

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